molecular formula C23H29F3N2O3 B6076339 1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol

1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol

Cat. No.: B6076339
M. Wt: 438.5 g/mol
InChI Key: VHBXJQCAKXDYCR-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the attachment of the phenoxy group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the piperidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The phenoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

  • 1-[2-Hydroxy-3-[3-[[[2-(fluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol
  • 1-[2-Hydroxy-3-[3-[[[2-(chloromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol

Uniqueness: 1-[2-Hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

1-[2-hydroxy-3-[3-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2O3/c24-23(25,26)22-7-2-1-5-18(22)14-27-13-17-4-3-6-21(12-17)31-16-20(30)15-28-10-8-19(29)9-11-28/h1-7,12,19-20,27,29-30H,8-11,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBXJQCAKXDYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(COC2=CC=CC(=C2)CNCC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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